3-Ethoxy-4,5-dihydroxybenzaldehyde

Description

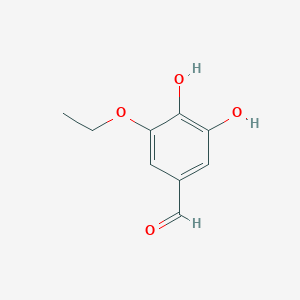

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4,5-dihydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-8-4-6(5-10)3-7(11)9(8)12/h3-5,11-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZZRUPQHSLPPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515299 |

Source

|

| Record name | 3-Ethoxy-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62040-18-0 |

Source

|

| Record name | 3-Ethoxy-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): The Guaiacol-Catechol-Guethol Pathway

Executive Summary & Strategic Analysis

3-Ethoxy-4-hydroxybenzaldehyde , commercially known as Ethyl Vanillin , is a high-value flavorant with approximately three times the potency of natural vanillin (Methyl Vanillin). While the industrial standard typically initiates synthesis from Catechol (1,2-dihydroxybenzene), this guide addresses a specific feedstock constraint: synthesizing Ethyl Vanillin starting from Guaiacol (2-methoxyphenol).

The "Substituent Swap" Challenge

Directly converting Guaiacol to Ethyl Vanillin is chemically non-trivial because it requires replacing a methoxy group (-OCH₃) at the 3-position (relative to the aldehyde) with an ethoxy group (-OCH₂CH₃). There is no efficient direct "trans-etherification" for this system.

Therefore, this protocol follows a Deconstruction-Reconstruction Strategy :

-

Demethylation: Strip the methyl group from Guaiacol to regenerate Catechol.[1][2]

-

Mono-Ethylation: Selectively ethylate Catechol to form Guethol (2-ethoxyphenol).

-

C-Formylation: Introduce the aldehyde functionality via the Glyoxylic Acid Route (superior to Reimer-Tiemann for para-selectivity and waste management).

Reaction Pathway Visualization

The following diagram outlines the chemical logic and intermediate structures.

Figure 1: The stepwise chemical transformation from Guaiacol to Ethyl Vanillin, highlighting the critical "Ether Swap" via the Catechol intermediate.

Phase I: Demethylation of Guaiacol

Objective: Cleave the methyl ether bond to generate Catechol.

Mechanism

The reaction utilizes a Lewis acid (

Protocol: Lewis Acid Catalyzed Cleavage

-

Reagents: Guaiacol (1.0 eq), Aluminum Chloride (

, 1.1 eq), Toluene (Solvent). -

Safety:

reacts violently with water. Work under

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with anhydrous Toluene (5 mL per g of Guaiacol) and

(1.1 eq). Cool to 0°C. -

Addition: Add Guaiacol dropwise over 30 minutes. The solution will darken as the aluminum phenoxide complex forms.

-

Reflux: Heat the mixture to reflux (110°C) for 2-3 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3). Disappearance of the Guaiacol spot indicates completion.

-

Hydrolysis: Cool to room temperature. Pour the mixture slowly onto crushed ice/HCl to quench the aluminum complex.

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer with Ethyl Acetate (3x).

-

Purification: Combine organic layers, dry over

, and concentrate. Distill under reduced pressure to isolate Catechol (bp 245°C, mp 105°C).

Expert Insight: While HBr (48%) is a classic alternative,

in toluene is preferred for scale-up as it avoids the handling of corrosive HBr gas and allows for easier solvent recycling.

Phase II: Selective O-Ethylation (Catechol to Guethol)

Objective: Mono-ethylate Catechol at the 2-position without forming the di-ethyl ether (1,2-diethoxybenzene).

Mechanism

Nucleophilic substitution (

Protocol: Controlled Mono-Ethylation

-

Reagents: Catechol (1.0 eq), Diethyl Sulfate (

, 1.0 eq) OR Ethyl Chloride, NaOH (1.1 eq), Water.

Step-by-Step:

-

Dissolution: Dissolve Catechol in water containing a stoichiometric amount of NaOH (1.0 eq). Crucial: Do not use excess base initially to limit di-anion formation.

-

Addition: Heat to 40-50°C. Add Diethyl Sulfate dropwise over 2 hours.

-

pH Control: Maintain pH between 8-9 by simultaneous addition of dilute NaOH. If pH rises >10, di-ethylation increases.

-

Workup: Acidify with dilute

to pH 3. -

Separation: Extract with Toluene.

-

Purification (Critical): Fractional distillation is required to separate Guethol (bp ~217°C) from unreacted Catechol and the di-ethyl byproduct.

Data: Selectivity Optimization

| Parameter | Condition A (Strong Base) | Condition B (Controlled pH 8-9) |

| Base | NaOH (Excess) | NaOH (Stoichiometric) |

| Mono-Ether (Guethol) | 65% Yield | 82% Yield |

| Di-Ether (Impurity) | 25% Yield | < 5% Yield |

| Unreacted Catechol | 10% | 13% (Recyclable) |

Phase III: The Glyoxylic Acid Route (Formylation)

Objective: Convert Guethol to Ethyl Vanillin. Why this route? Unlike the Reimer-Tiemann reaction (CHCl₃/NaOH), which produces toxic waste and low yields, the Glyoxylic Acid route is the modern industrial standard (Rhodia/Solvay process) due to high para-selectivity.

Mechanism[1][2][7][8][9][10]

-

Condensation: Electrophilic aromatic substitution of Glyoxylic acid onto Guethol (para to the OH group) forms 3-ethoxy-4-hydroxymandelic acid.

-

Oxidation/Decarboxylation: The mandelic acid intermediate is oxidized (using Cu/Co catalysts) to the keto-acid, which spontaneously decarboxylates to the aldehyde.

Protocol: One-Pot Condensation & Oxidation[3]

-

Reagents: Guethol, Glyoxylic Acid (50% aq), NaOH, Catalyst (CuO or Co-based).

Step-by-Step:

-

Condensation:

-

In a reactor, mix Guethol (1.0 eq) and NaOH (2.2 eq) in water.[4]

-

Add Glyoxylic acid (1.05 eq) slowly at 15-20°C.

-

Stir for 4-6 hours. The solution contains the sodium salt of 3-ethoxy-4-hydroxymandelic acid.

-

-

Oxidation:

-

Add catalyst: Copper(II) Oxide (CuO) or Copper Hydroxide (1-2 mol%).

-

Heat the mixture to 80-90°C.

-

Sparge with Air or Oxygen (O₂) while maintaining pH > 12.

-

Reaction Monitoring: HPLC is essential here to monitor the conversion of the mandelic acid species to the aldehyde.

-

-

Workup:

-

Filter off the catalyst (recyclable).

-

Acidify the filtrate with

to pH 2. Ethyl Vanillin will precipitate or oil out. -

Extract with Toluene or Ethyl Acetate.

-

-

Crystallization: Recrystallize from Ethanol/Water (50:50) to obtain white needles.

-

Target Melting Point: 76-78°C.

-

Process Flow Diagram (Industrial Logic)

Figure 2: Process flow diagram illustrating the unit operations required to upgrade Guaiacol to Ethyl Vanillin.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase I) | Incomplete cleavage of methoxy group. | Increase reflux time or |

| High Di-ether (Phase II) | pH too high (>10) or excess alkylating agent. | Strictly control pH at 8-9. Use stoichiometric Et-X. |

| Dark Product Color | Oxidation of phenols or tar formation. | Perform all reactions under |

| Isomer Contamination | Ortho-formylation (2-hydroxy-3-ethoxy...). | The Glyoxylic route is highly para-selective (>95%). Check Guethol purity. |

References

-

Industrial Synthesis Overview

-

Ullmann's Encyclopedia of Industrial Chemistry, "Flavors and Fragrances". Wiley-VCH.[5] (Detailed review of the Catechol-Guethol-Ethyl Vanillin route).

- Esposito, L. et al. "Ethylvanillin." Kirk-Othmer Encyclopedia of Chemical Technology.

-

-

Glyoxylic Acid Route (Patents & Papers)

-

Guaiacol Demethylation

-

Product Characterization

- 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Crystal Structure. PMC (PubMed Central).

Sources

- 1. Frontiers | Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts [frontiersin.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. an underestimated way to 3,4,5-trimethoxybenzaldehyde [chemistry.mdma.ch]

- 4. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]

- 5. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl vanillin 121-32-4 producing process [sdhshchem.com]

- 9. chemrxiv.org [chemrxiv.org]

Ethylvanillin: A Comprehensive Physicochemical Profile for Pharmaceutical and Industrial Application

Executive Summary

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) represents a critical synthetic evolution of natural vanillin.[1] By substituting the methoxy group at the C3 position with an ethoxy group, the molecule achieves a threefold increase in organoleptic potency and a distinct shift in lipophilicity. While historically categorized as a flavoring agent (FEMA 2464), ethylvanillin is increasingly utilized as a pharmaceutical intermediate and masking agent in oral solid dosage formulations.[1]

This guide moves beyond basic safety data sheets to provide a mechanistic understanding of ethylvanillin’s physicochemical behavior, stability profiles, and analytical characterization. It is designed to support formulation scientists in optimizing solubility, ensuring stability, and validating purity.

Molecular Architecture & Electronic Effects[1]

To understand the behavior of ethylvanillin, one must analyze its structural deviations from vanillin.

Structural Analysis

The molecule consists of a benzene ring functionalized with three distinct groups:[3]

-

Aldehyde (-CHO): The primary reactive center for oxidation and Schiff base formation.[1]

-

Phenolic Hydroxyl (-OH): Provides weak acidity (

) and antioxidant capacity.[1] -

Ethoxy Ether (-OCH2CH3): The distinguishing feature.[1] The additional methylene group (

) compared to vanillin increases the molecular volume and lipophilicity (LogP), directly influencing membrane permeability and receptor binding affinity.

Electronic Inductive Effects

The ethoxy group is an electron-donating group (EDG) via resonance, similar to the methoxy group in vanillin. However, the increased steric bulk of the ethyl chain slightly alters the packing efficiency in the crystal lattice, resulting in a lower melting point (76-78°C) compared to vanillin (81-83°C).

Physicochemical Datasheet

The following data aggregates experimental values critical for formulation and process engineering.

| Parameter | Value | Context/Relevance |

| Molecular Weight | 166.17 g/mol | Stoichiometric calculations.[1] |

| Physical State | White crystalline powder | Monoclinic crystal habit is typical.[1] |

| Melting Point | 76.0 – 78.0 °C | Lower than vanillin; requires care during high-shear granulation to avoid eutectic melting.[1] |

| Boiling Point | ~285 °C | High thermal stability regarding volatility.[1] |

| LogP (Octanol/Water) | 1.58 – 1.61 | Moderate lipophilicity; indicates better membrane permeability than vanillin (LogP ~1.2).[1] |

| Water Solubility (25°C) | ~2.8 g/L | Slightly soluble.[1][2][6] Requires cosolvents (Ethanol/PG) for liquid formulations.[1] |

| Ethanol Solubility | Freely Soluble | >500 g/L. Preferred solvent for stock solutions.[1] |

| pKa (Phenolic) | 7.40 (approx) | Exists as an anion at physiological pH > 7.4, increasing solubility but decreasing membrane permeation.[1] |

| Density | 1.11 g/cm³ | Bulk density considerations for hoppers/feeders.[1] |

Stability & Reactivity Profile

Ethylvanillin is chemically stable under ambient conditions but exhibits specific vulnerabilities that must be managed during manufacturing and storage.

Oxidation (The Aldehyde Vector)

The aldehyde group at C1 is susceptible to autoxidation, converting ethylvanillin into ethylvanillic acid .[1] This reaction is accelerated by:

-

UV Light (Photo-oxidation)

-

Trace metal ions (Iron/Copper)

-

Alkaline pH[1]

Schiff Base Formation

In the presence of primary amines (e.g., amino acid excipients or API amine groups), the aldehyde carbonyl can condense to form an imine (Schiff base).[1] This often results in a yellow/brown discoloration of the dosage form (Maillard-type reaction).[1]

Metal Complexation

The ortho positioning of the hydroxyl and ethoxy groups creates a potential chelation site.[1] Contact with iron (

Visualization: Reactivity Pathways

The following diagram illustrates the primary degradation and synthesis pathways.[1]

Figure 1: Synthesis precursors (left) and primary degradation pathways (right) for Ethylvanillin.[3][11]

Experimental Protocols

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: To determine the precise solubility in a specific formulation vehicle.[1]

-

Preparation: Add excess Ethylvanillin solid (approx. 500 mg) to 50 mL of the target solvent (Water, Buffer pH 1.2, 4.5, 6.8, or Ethanol) in a borosilicate glass flask.

-

Equilibration: Place in an orbital shaker-incubator at 25.0 ± 0.5°C. Agitate at 100 RPM for 24 hours.

-

Clarification: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a 0.45 µm PTFE syringe filter (hydrophobic filters prevent absorption losses).[1]

-

Dilution: Dilute the filtrate 1:100 with mobile phase to bring it within the linear range of the detector.

-

Quantification: Inject into HPLC (See Protocol B).

Protocol B: Purity & Assay via HPLC

Objective: Validated method for separating Ethylvanillin from Vanillin and Ethylvanillic acid.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

0-2 min: 10% B

-

2-10 min: Linear ramp to 60% B

-

10-12 min: Hold 60% B

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 280 nm (aromatic ring) or 230 nm (higher sensitivity).[1]

-

Retention Time: Ethylvanillin typically elutes ~1-2 minutes after Vanillin due to the ethyl group's higher hydrophobicity.[1]

Protocol C: Forced Degradation (Stress Testing)

Objective: Validate stability-indicating capabilities of the analytical method.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Minimal degradation (Ether linkage is stable). |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Potential Cannizzaro reaction; degradation to acid/alcohol.[1] |

| Oxidation | 3% | Conversion to Ethylvanillic acid (Peak shift). |

| Photostability | UV Light (1.2 million lux hours) | Yellowing; formation of dimers or oxidation products.[1] |

Analytical Decision Workflow

The following workflow outlines the logical steps for characterizing an unknown sample suspected to be ethylvanillin, ensuring differentiation from vanillin.

Figure 2: Analytical decision tree for distinguishing Ethylvanillin from Vanillin.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8467, Ethylvanillin.[1] Retrieved from [Link]

-

European Food Safety Authority (EFSA). Scientific Opinion on the safety of ethyl vanillin as a flavouring agent.[1] EFSA Journal.[1]

-

NIST Chemistry WebBook. 3-Ethoxy-4-hydroxybenzaldehyde Thermochemical Data.[1] Retrieved from [Link]

-

Guo, N., et al. (2017). Determination and Correlation of Ethyl Vanillin Solubility in Different Binary Solvents.[1][11] Journal of Chemical & Engineering Data.[1] Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

- 1. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 4. Ethyl Vanillin (CAS 121-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Ethyl vanillin | 121-32-4 [chemicalbook.com]

- 6. Ethyl vanillin CAS#: 121-32-4 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chembk.com [chembk.com]

- 9. EPI System Information for ethyl vanillin 121-32-4 [thegoodscentscompany.com]

- 10. O-Ethylvanillin | C9H10O3 | CID 68117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ThermoML:J. Chem. Eng. Data 2017, 62, 6, 1788-1796 [trc.nist.gov]

Technical Guide: Solubility Profile and Thermodynamic Behavior of Ethylvanillin in Organic Solvents

Topic: Solubility of Ethylvanillin in Common Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic phenolic aldehyde with a flavor potency approximately three times that of vanillin. Beyond its organoleptic utility, it serves as a critical intermediate in the synthesis of pharmaceutical precursors (e.g., L-DOPA) and agrochemicals.

For process chemists and formulation scientists, understanding the solubility landscape of ethylvanillin is non-negotiable. It dictates the efficiency of crystallization purification steps, the stability of liquid formulations, and the extraction yields from synthesis matrices. This guide synthesizes experimental data, thermodynamic modeling, and validation protocols to provide an authoritative reference on ethylvanillin solvation.

Physicochemical Identity & Solute Architecture

Before analyzing solubility, one must distinguish the solute's structural determinants. Unlike vanillin (3-methoxy-4-hydroxybenzaldehyde), the ethoxy group in ethylvanillin increases lipophilicity, altering its interaction with polar and non-polar solvents.

| Property | Ethylvanillin Specification | Impact on Solubility |

| CAS Number | 121-32-4 | Unique identifier for regulatory compliance.[1] |

| Molecular Formula | C | Higher C/O ratio than vanillin implies lower water solubility. |

| Molar Mass | 166.17 g/mol | Affects diffusion coefficients in viscous solvents. |

| Melting Point | 76.0 – 78.0 °C | Low |

| LogP (Oct/Wat) | ~1.58 - 1.6 | Indicates preferential partitioning into organic phases. |

Solubility Landscape: Data & Analysis[3][4][5][6][7][8][9]

The solubility of ethylvanillin exhibits a positive correlation with temperature across all standard solvents, characteristic of an endothermic dissolution process. The data below synthesizes findings from static analytical methods (UV-Vis/Gravimetric) and dynamic laser monitoring.

Comparative Solubility Profile (at 298.15 K / 25°C)

Note: Values are consolidated from experimental literature (Guo et al., 2017; Shi et al., 2021) and standard safety data.

| Solvent System | Solubility (approx.[1][2][3][4][5][6][7][8][9] g/L) | Mole Fraction ( | Solvation Mechanism |

| Acetone | > 600 | High (> 0.25) | Strong dipole-dipole interactions; disruption of solute crystal lattice. |

| Ethanol (Abs.) | ~500 (1g in 2mL) | High | Hydrogen bonding (solute OH/CHO |

| Methanol | High | High | Similar to ethanol; slightly higher polarity facilitates solvation. |

| Propylene Glycol | Moderate-High | Moderate | Viscosity limits diffusion; dual H-bonding capacity. |

| Water | ~2.82 | Low (< 0.001) | Hydrophobic effect dominates; ethoxy group disrupts water network. |

Temperature Dependence (Trend Analysis)

-

Water: Solubility increases sluggishly between 20°C and 50°C, then rises exponentially near the melting point.

-

Alcohols (EtOH/MeOH): Exhibit a linear-to-exponential increase. The "co-solvent effect" is maximal in Ethanol-Water mixtures, often peaking at ethanol mole fractions of 0.7–0.9, where the dielectric constant best matches the solute.

-

Aprotic Solvents (Acetone/Ethyl Acetate): Show the steepest solubility curves, making them ideal candidates for cooling crystallization (high yield upon cooling).

Thermodynamic Modeling Framework

To predict solubility outside of measured points, we employ semi-empirical models. The dissolution of ethylvanillin is endothermic (

The Modified Apelblat Equation

This is the most accurate model for ethylvanillin in pure solvents (Guo et al., 2017).

- : Mole fraction solubility[2][3][10][9][11][12]

- : Absolute temperature (K)[2][4][12]

-

: Empirical parameters derived from regression.

-

Interpretation:

and

-

The (Buchowski-Ksiazczak) Equation

Useful for understanding solid-liquid equilibrium contributions.

- : Relates to the polarity and association of the solvent.

- : Enthalpy factor.[4]

Application Insight: When designing a crystallization process, use the Apelblat parameters for precise yield calculations. Use

Experimental Protocol: Dynamic Laser Monitoring

For the most accurate determination of solubility boundaries (metastable zone width), the Dynamic Laser Monitoring method is superior to the static shake-flask method. It eliminates sampling errors and maintains thermal equilibrium.

Workflow Diagram

Figure 1: Automated Dynamic Laser Monitoring workflow for solubility determination. This closed-loop system minimizes solvent evaporation and ensures precise detection of the saturation point.

Protocol Validation Steps

-

Calibration: Calibrate the laser intensity using pure solvent (100% transmission baseline).

-

Agitation: Maintain stirring speed low enough to prevent vortex air entrainment (which scatters laser light false-positively) but high enough to ensure homogeneity.

-

Hysteresis Check: Perform measurements in both heating (dissolution) and cooling (nucleation) modes to define the Metastable Zone Width (MSZW).

Applications in Process Design

Crystallization Optimization

Ethylvanillin is often purified via cooling crystallization.

-

Solvent Choice: Ethanol-Water (50:50 v/v) is frequently optimal. Pure ethanol has too high solubility (low yield), while pure water has too low capacity (huge volume required). The mixture balances capacity and yield.

-

Process: Dissolve at 60°C in Ethanol-Water

Cool to 5°C. The steep solubility curve in this region ensures >85% recovery.

Extraction Efficiency

In lignin degradation or synthetic routes:

-

Use Ethyl Acetate or Chloroform for liquid-liquid extraction from aqueous reaction masses. The high partition coefficient (LogP ~1.6) favors the organic phase, stripping ethylvanillin effectively from aqueous salts.

References

-

Guo, N., et al. (2017). Determination and Correlation of Ethyl Vanillin Solubility in Different Binary Solvents at Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 62(6), 1788-1796.[8]

-

Shi, K., et al. (2021). Measurement and Correlation of the Solubility of iso-Ethylvanillin in Different Organic Solvents. Journal of Chemical & Engineering Data, 66(12). (Cited for comparative thermodynamic methodology).

-

Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin... in Binary Water + Ethanol Solvents.[4] Australian Journal of Basic and Applied Sciences.[4] (Cited for vanillin/ethylvanillin structural comparison).[1][7]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8467, Ethyl Vanillin. PubChem.

Sources

- 1. ETHYL VANILLIN [ventos.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajbasweb.com [ajbasweb.com]

- 5. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gcchemicals.com [gcchemicals.com]

- 7. Ethyl Vanillin (CAS 121-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. ThermoML:J. Chem. Eng. Data 2017, 62, 6, 1788-1796 [trc.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Hydroxybenzaldehyde Derivatives: From Natural Discovery to Laboratory Application

Abstract

Hydroxybenzaldehyde derivatives represent a cornerstone class of phenolic compounds, bridging the gap between natural product chemistry and high-value industrial applications. As fundamental structural motifs in countless natural products, their discovery and isolation have paved the way for significant advancements in the flavor, fragrance, pharmaceutical, and polymer industries. This technical guide provides an in-depth exploration of the natural occurrence, biosynthetic origins, and discovery of key hydroxybenzaldehyde derivatives. We will delve into the causality behind extraction and characterization methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the interconnectedness of these molecules, from their biogenesis in plants and microbes to their ultimate application, grounded in authoritative references and detailed protocols.

Introduction: The Architectural Significance of Hydroxybenzaldehydes

The hydroxybenzaldehydes—aromatic aldehydes distinguished by a hydroxyl group substitution on the benzene ring—are deceptively simple molecules that form the structural and functional basis for a vast array of complex natural products. The specific position of the hydroxyl group (ortho-, meta-, or para-) dramatically influences the molecule's chemical reactivity, physical properties, and biological activity. This isomeric diversity is the first layer of complexity. The second arises from further substitutions, most notably methoxy groups (e.g., vanillin) or additional hydroxyl groups (e.g., protocatechuic aldehyde), which give rise to compounds of immense biological and commercial importance.

This guide moves beyond a simple cataloging of compounds. Its purpose is to provide a cohesive understanding of:

-

Natural Distribution: Where are these compounds found and in what context?

-

Biosynthetic Logic: How do organisms construct these molecules? Understanding the biosynthetic pathway is critical for both natural product discovery and synthetic biology applications.

-

Extraction & Isolation Rationale: Why are specific techniques chosen to liberate these compounds from complex natural matrices?

-

Analytical Confirmation: How can we be certain of a compound's identity and purity?

By understanding these core principles, researchers can more effectively navigate the journey from a raw natural source to a purified, well-characterized compound ready for downstream applications, be it in drug discovery, materials science, or flavor chemistry.

Natural Occurrence and Distribution: A Tale of Three Isomers and Their Progeny

The distribution of hydroxybenzaldehyde derivatives in nature is widespread yet specific, with certain isomers and their elaborated forms being characteristic of particular plant families, fungi, or even bacteria.

2-Hydroxybenzaldehyde (Salicylaldehyde)

This ortho-isomer is perhaps best known for its role in plant defense. Its sharp, bitter almond-like scent is a deterrent to herbivores.

-

Prominent Natural Sources: It is found in shrubs of the genus Spiraea[1] and is famously present in the bark of willow trees (Salix spp.)[2]. Its presence in these species is linked to the biosynthesis of salicylic acid, a key plant hormone involved in systemic acquired resistance.

3-Hydroxybenzaldehyde

The meta-isomer is the least common of the three primary forms in the natural world, with its discovery often linked to microbial metabolism rather than higher plants[3].

-

Prominent Natural Sources: It has been identified as a metabolite in microorganisms such as the fungus Penicillium solitum and has been detected in wild rice (Zizania aquatica)[4]. Its relative rarity makes it a subject of interest for unique biosynthetic pathway discovery.

4-Hydroxybenzaldehyde and its Derivatives

The para-isomer is the most abundant and serves as a key biosynthetic node for more complex and commercially significant derivatives.

-

Prominent Natural Sources: 4-Hydroxybenzaldehyde is widely distributed and found in the orchids Gastrodia elata and Galeola faberi, where it is a major bioactive constituent[5][6]. It is also found in vanilla orchids, carrots (Daucus carota), oats, and beer[5][7][8]. Its prevalence is partly due to its stability and its role as a breakdown product of lignin, a major structural polymer in plants[9].

-

Key Derivatives:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde): The iconic flavor of vanilla, vanillin is the principal aromatic compound in cured vanilla pods (Vanilla planifolia)[10][11]. Its biosynthesis is a sophisticated, multi-step process within the orchid's fruit.

-

Protocatechuic Aldehyde (3,4-dihydroxybenzaldehyde): This derivative is a potent antioxidant and is a key medicinal component of plants like Salvia miltiorrhiza (Danshen), a staple of traditional Chinese medicine[12][13]. It is also found in barley tea and other herbs[14].

-

The following table summarizes the primary natural sources of these key compounds.

| Compound Name | Isomer/Derivative Type | Prominent Natural Sources | Reference(s) |

| 2-Hydroxybenzaldehyde | Ortho-isomer | Willow Tree Bark (Salix spp.), Spiraea shrubs | [1][2] |

| 3-Hydroxybenzaldehyde | Meta-isomer | Penicillium solitum, Wild Rice (Zizania aquatica) | [4] |

| 4-Hydroxybenzaldehyde | Para-isomer | Gastrodia elata, Vanilla orchids, Carrots (Daucus carota), Lignin degradation products | [5][6][7][9] |

| Vanillin | 4-HBA Derivative | Vanilla planifolia (Vanilla Bean), Glechoma hederacea | [10][11] |

| Protocatechuic Aldehyde | 4-HBA Derivative | Salvia miltiorrhiza (Danshen), Barley Tea | [12][13][14] |

Biosynthesis: Nature's Chemical Factories

Hydroxybenzaldehydes in plants are primarily products of the phenylpropanoid pathway , a metabolic route that converts the amino acid L-phenylalanine into a variety of phenolic compounds. Understanding this pathway is crucial for appreciating the origin of these molecules and for engineering their production in microbial systems.

The pathway begins with the deamination of L-phenylalanine to form cinnamic acid, which then undergoes a series of hydroxylation and methylation reactions. The specific sequence of these modifications, followed by chain-shortening, dictates which aldehyde is ultimately produced. For instance, the biosynthesis of vanillin in Vanilla planifolia is a well-studied example that proceeds from ferulic acid[11].

Caption: Simplified Phenylpropanoid Pathway to Hydroxybenzaldehydes.

In addition to plant biosynthesis, microbial fermentation has become a commercially vital source of "natural" vanillin. Microorganisms can convert various precursors, such as glucose, ferulic acid, or eugenol, into vanillin through engineered metabolic pathways[15][16][17]. This bio-based production is considered more sustainable and meets consumer demand for clean-label ingredients[10].

Extraction and Isolation: A Protocol-Driven Approach

The liberation of hydroxybenzaldehydes from their natural matrix is a critical step that dictates yield and purity. The choice of methodology is governed by the physicochemical properties of the target compound (e.g., polarity, volatility, thermal stability) and the nature of the source material.

Causality in Solvent Selection

Hydroxybenzaldehydes possess both a polar hydroxyl group and a moderately polar aldehyde group on a nonpolar benzene ring. This amphipathic nature guides solvent choice.

-

Ethanol/Methanol: These polar protic solvents are highly effective at solvating the hydroxyl group and are miscible with water, which helps penetrate plant cells. They are excellent general-purpose solvents for initial crude extraction.

-

Ethyl Acetate: A solvent of intermediate polarity, it is often used for liquid-liquid extraction to partition the aldehydes away from more polar impurities (like sugars) or less polar impurities (like lipids).

-

Supercritical CO₂: This technique is favored for high-value, thermally sensitive compounds like flavors. It offers high selectivity and leaves no residual solvent, but requires specialized equipment.

Workflow: Isolation of 4-Hydroxybenzaldehyde from a Reaction Mixture

Industrial synthesis often mimics natural processes. A common method for producing 4-hydroxybenzaldehyde is the catalytic oxidation of p-cresol. The subsequent isolation from the complex reaction mixture provides an excellent, generalizable protocol for purification. The process relies on the phenolic nature of the hydroxyl group, which allows for the formation of a water-soluble salt under basic conditions.

Sources

- 1. Write the structure of 2hydroxybenzaldehyde class 12 chemistry CBSE [vedantu.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3-hydroxybenzaldehyde, 100-83-4 [thegoodscentscompany.com]

- 4. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]

- 7. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. Showing Compound 4-Hydroxybenzaldehyde (FDB010504) - FooDB [foodb.ca]

- 9. guidechem.com [guidechem.com]

- 10. Vanillin: The Science, Sources, and Applications [ficchem.com]

- 11. mdpi.com [mdpi.com]

- 12. How to Choose the Best Protocatechuic Aldehyde: A Complete Buyer's Guide [plantin.alibaba.com]

- 13. Unlocking the therapeutic potential of protocatechualdehyde: pharmacological applications and mechanism insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abmole.com [abmole.com]

- 15. Sources and Synthesis of Vanillin [ebrary.net]

- 16. Biological Production of Vanillin | Encyclopedia MDPI [encyclopedia.pub]

- 17. Vanillin - Wikipedia [en.wikipedia.org]

Technical Guide: Synthesis of 3,4-Dihydroxybenzaldehyde and its Ethers

Executive Summary: The Catechol Cascade

3,4-Dihydroxybenzaldehyde (Protocatechualdehyde, PCA) is a privileged scaffold in medicinal chemistry, serving as the gateway to catecholamines, polyphenolic antioxidants, and tyrosine kinase inhibitors. While its 3-methoxy ether (Vanillin) is ubiquitous, the 3,4-dihydroxy core and its regioisomeric ether (Isovanillin) require precise synthetic control to avoid "scrambling" the substitution pattern.

This guide moves beyond textbook definitions to provide field-validated protocols for synthesizing PCA and its ethers (Veratraldehyde, Isovanillin). It emphasizes regiocontrol , purification strategy , and scalable methodology .

Part 1: The Core Scaffold – Synthesis of 3,4-Dihydroxybenzaldehyde (PCA)

While PCA can be synthesized from catechol via the Reimer-Tiemann reaction, that route suffers from poor regioselectivity (ortho/para mixtures) and low yields (~30-40%). For research and high-purity applications, the demethylation of Vanillin is the gold standard.

Method A: Aluminum Chloride-Mediated Demethylation (The "Gold Standard")

This method utilizes the high oxophilicity of aluminum to form a stable chelate with the catechol moiety, driving the reaction to completion and preventing polymerization.

Mechanism

The reaction proceeds via the formation of a cyclic aluminum hetero-chelate. The pyridine acts as a weak base to solubilize the aluminum complex and scavenge the generated methyl chloride.

Protocol 1.1: Laboratory Scale Synthesis (10g Scale)

Reagents:

-

Vanillin (10.0 g, 65.7 mmol)

-

Aluminum Chloride (AlCl₃), anhydrous (10.5 g, 78.8 mmol)

-

Pyridine (45 mL)

-

Dichloromethane (DCM) (Optional, for solvation)

Workflow:

-

Preparation: In a flame-dried 250 mL 3-neck round-bottom flask (RBF) under inert atmosphere (N₂/Ar), dissolve Vanillin in Pyridine (45 mL). Note: The reaction is exothermic; cool to 0°C if scaling up.

-

Chelation: Add anhydrous AlCl₃ slowly in portions. The solution will turn dark yellow/orange as the aluminum complex forms.

-

Reflux: Heat the mixture to reflux (115°C) for 8–12 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 1:1). The fluorescent Vanillin spot (

) will disappear, replaced by the lower -

Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly into a stirred slurry of ice (200 g) and concentrated HCl (30 mL). Caution: Violent hydrolysis of aluminum salts.

-

Extraction: Extract the aqueous phase with Ethyl Acetate (

mL). The product is highly polar; DCM extraction is often insufficient. -

Purification: Wash combined organics with Brine, dry over MgSO₄, and concentrate. Recrystallize from hot water or Toluene/EtOAc.

Typical Yield: 85–93% Melting Point: 153–155°C

Part 2: Divergent Etherification – The "Vanillin vs. Isovanillin" Challenge

Synthesizing ethers of PCA requires navigating the nucleophilicity difference between the 3-OH and 4-OH groups.

Synthesis of Veratraldehyde (3,4-Dimethoxybenzaldehyde)

Complete methylation is straightforward using Williamson ether synthesis conditions.

Protocol 2.1: Methylation of Vanillin

-

Dissolve Vanillin (1 eq) in Acetone.

-

Add

(2.5 eq) and Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.5 eq). -

Reflux for 4 hours.

-

Workup: Filter inorganic salts, concentrate, and partition between water/DCM.

-

Yield: >95% (Quantitative).

Synthesis of Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)

The Challenge: Direct methylation of PCA yields a mixture of Vanillin (major), Isovanillin (minor), and Veratraldehyde. The 4-OH is more acidic (

The Solution: The "Ethylvanillin Switch" Strategy To obtain high-purity Isovanillin, we utilize Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material. The ethyl group acts as a "differentiator" that can be selectively cleaved in the presence of a methyl group.

Protocol 2.2: The "Switch" Synthesis

Step 1: Methylation (Protection)

-

Reagent: MeI /

/ DMF.[3] -

Yield: ~95%.

Step 2: Selective De-ethylation

-

Reagent: Conc.

(Low Temp) or -

Logic: The ethyl ether is sterically more accessible and forms a more stable carbocation/leaving group than the methyl ether under specific Lewis Acid conditions. Alternatively, using 98%

at 40–50°C selectively cleaves the ethyl group. -

Product: Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[4][5][6]

Data Summary Table:

| Precursor | Target Molecule | Key Reagents | Critical Step | Typical Yield |

| Vanillin | PCA | AlCl₃ / Pyridine | Quenching Al-complex | 92% |

| Vanillin | Veratraldehyde | DMS / NaOH | pH control (>10) | 96% |

| Ethylvanillin | Isovanillin | 1. MeI2. H₂SO₄ | Selective De-ethylation | 75% (2 steps) |

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways, highlighting the "Switch" strategy for Isovanillin.

Caption: Divergent synthesis map. Note the specific "Switch" route (Yellow -> Green) required to access Isovanillin with high regioselectivity.

Part 4: Troubleshooting & Optimization

"The Black Tar" in PCA Synthesis

-

Symptom: The AlCl₃ reaction turns into an insoluble black tar that is difficult to quench.

-

Cause: Polymerization of the catechol aldehyde under high heat/Lewis acid conditions.

-

Fix: Ensure strict exclusion of moisture during the initial AlCl₃ addition.[7] Use a mechanical stirrer (overhead) rather than a magnetic bar, as the complex becomes very viscous. Do not exceed 120°C.

Incomplete Methylation

-

Symptom: Presence of phenolic starting material in Veratraldehyde synthesis.

-

Fix: Use Phase Transfer Catalysis (PTC) . Adding 5 mol% Tetrabutylammonium Bromide (TBAB) to the Acetone/K₂CO₃ system significantly accelerates the reaction and ensures completion.

Separation of Isomers

-

Scenario: You attempted direct alkylation of PCA and have a mixture of Vanillin and Isovanillin.

-

Separation: They are difficult to separate by standard flash chromatography due to similar polarity.

-

Technique: Recrystallization from Benzene/Petroleum Ether (if safety permits) or High-pH Extraction . Vanillin (

7.4) is slightly more acidic than Isovanillin (

Part 5: Green Chemistry & Safety

Green Alternative to Pyridine

For industrial scaling, Pyridine is undesirable due to toxicity and odor.

-

Alternative: Use Ethyl Acetate or Dialkyl Carbonates as the solvent with Aluminum Chloride .

-

Reference Protocol: The use of organic carbonates (e.g., dimethyl carbonate) acts as a scavenger and solvent, allowing for a cleaner workup without the "pyridine stink" [1].

Safety Warnings

-

Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, and skin-absorbable. Use Methyl Iodide where possible for lab scale, despite the higher cost. If DMS must be used, quench all glassware with concentrated Ammonium Hydroxide.

-

Aluminum Chloride: Reacts violently with water releasing HCl gas. Quench reactions slowly in a fume hood.

References

-

BenchChem Technical Support. (2025).[3][4][6][8] Optimizing Isovanillin Synthesis: Application Notes and Protocols. BenchChem. Link

-

Lange, R. G. (1962). Cleavage of Alkyl o-Hydroxyphenyl Ethers. The Journal of Organic Chemistry, 27(6), 2037–2039. Link

-

Pearl, I. A. (1949). Reactions of Vanillin and its Derived Compounds. Journal of the American Chemical Society, 71(7), 2331. Link

-

Organic Syntheses. (1943). Veratraldehyde.[3][4][6][9][8] Org.[9][7] Synth. Coll. Vol. 2, p.619. Link

-

Kessar, S. V., et al. (1983).[9] A Novel Route to Isovanillin. J. Chem. Soc., Chem. Commun., 400.[9] Link

Sources

- 1. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isovanillin synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

Technical Guide: The Chemistry of Substituted Benzaldehydes

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Substituted benzaldehydes function as the linchpin in the synthesis of complex pharmacophores. Their dual reactivity—characterized by the electrophilic formyl group and the tunable aromatic ring—allows for the rapid construction of heterocycles, including quinolines, benzimidazoles, and 1,4-dihydropyridines. This guide moves beyond textbook definitions to provide a mechanistic and practical framework for manipulating these intermediates in high-value drug discovery pipelines.

Electronic Architecture & Reactivity Tuning

The utility of substituted benzaldehydes is governed by the electronic interplay between the substituent and the carbonyl center. Understanding this causality is essential for predicting reaction outcomes.[1]

The Hammett Correlation

The reactivity of the formyl group correlates with the Hammett substituent constant (

-

Electron-Withdrawing Groups (EWG,

): Substituents like -

Electron-Donating Groups (EDG,

): Substituents like

Reactivity Flowchart

The following diagram illustrates how substituent selection dictates the preferred reaction pathway.

Figure 1: Decision matrix for substrate reactivity based on electronic substituent effects.

Synthetic Methodologies

In drug development, scalability and purity are paramount. Two distinct protocols are presented below: one for de novo formylation of electron-rich rings (Vilsmeier-Haack) and one for the oxidation of benzylic alcohols (Anelli Oxidation).

Protocol A: Vilsmeier-Haack Formylation

Best for: Electron-rich substrates (e.g., anisole, dimethylaniline) where direct formylation is required.

Mechanism: The reaction utilizes a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and

Step-by-Step Workflow

-

Reagent Formation (Critical Step):

-

Charge a dry flask with anhydrous DMF (3.0 equiv). Cool to 0°C under

. -

Add

(1.1 equiv) dropwise over 15 minutes. Caution: Exothermic. -

Self-Validation: The solution should turn pale yellow/viscous, indicating Vilsmeier reagent formation. Stir for 30 min at 0°C.

-

-

Substrate Addition:

-

Dissolve the aromatic substrate (1.0 equiv) in minimal DMF. Add dropwise to the reagent mixture.

-

Warm to 80°C and stir.

-

Endpoint Monitoring: Monitor by TLC (typically 2-4 hours). The intermediate iminium salt is polar; look for the disappearance of the non-polar starting material.

-

-

Hydrolysis & Workup:

-

Cool to room temperature. Pour mixture onto crushed ice/sodium acetate (aq) mixture. Note: Hydrolysis of the iminium salt releases the aldehyde.[3]

-

Stir vigorously for 1 hour until the precipitate forms. Filter or extract with EtOAc.

-

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation.

Protocol B: Anelli Oxidation (TEMPO/Bleach)

Best for: Converting substituted benzyl alcohols to benzaldehydes without over-oxidation to carboxylic acids.

Green Chemistry: Uses catalytic TEMPO and aqueous bleach (

Step-by-Step Workflow

-

Biphasic Setup:

-

Dissolve benzyl alcohol (1.0 equiv) and TEMPO (0.01 equiv) in

(0.5 M concentration). -

Add an aqueous solution of KBr (0.1 equiv) dissolved in 5%

(buffer pH 8.6-9.5).

-

-

Oxidant Addition:

-

Cool to 0°C. Add aqueous

(1.1 equiv, commercial bleach) dropwise. -

Self-Validation: The reaction color typically shifts from orange (TEMPO) to pale yellow. Maintain internal temperature <5°C to prevent over-oxidation.

-

-

Quenching:

-

Monitor by TLC (reaction is fast, often <30 min).

-

Quench with aqueous

(thiosulfate) to destroy excess hypochlorite. -

Verification: Starch-iodide paper should show no color change after quenching.

-

Functionalization in Drug Discovery

Substituted benzaldehydes are not end-products but "diversity-generating" nodes. The following table summarizes key transformations used in modern medicinal chemistry.

| Reaction Class | Co-Reactant | Product Scaffold | Mechanistic Driver |

| Reductive Amination | Primary Amine + | Secondary Amine | Formation of iminium ion followed by hydride delivery. |

| Knoevenagel Condensation | Malononitrile / 1,3-Dicarbonyl | Cinnamic Acid Derivatives | EWGs on benzaldehyde accelerate deprotonation/attack. |

| Biginelli Reaction | Urea + | 3,4-Dihydropyrimidin-2(1H)-ones | Acid-catalyzed multi-component condensation. |

| Groebke-Blackburn-Bienaymé | 2-Aminopyridine + Isonitrile | Imidazo[1,2-a]pyridines | [4+1] Cycloaddition involving the Schiff base. |

Case Study: Imidazole Synthesis

The condensation of benzaldehydes with 1,2-dicarbonyls and ammonium acetate (Debus-Radziszewski) yields highly substituted imidazoles, a core motif in p38 MAP kinase inhibitors.

Analytical Characterization

To ensure protocol integrity, the following spectral fingerprints must be validated.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: The diagnostic band appears at 1680–1710 cm⁻¹ .

-

Shift Logic: EWGs (e.g., 4-Nitro) shift the band to higher wavenumbers (~1710 cm⁻¹) due to reduced single-bond character. EDGs (e.g., 4-Methoxy) shift it lower (~1685 cm⁻¹) due to resonance conjugation.

-

-

C-H Stretch (Aldehyde): Two weak bands (Fermi doublet) at 2720 and 2820 cm⁻¹ .

Nuclear Magnetic Resonance (¹H-NMR)

-

Formyl Proton: A singlet at 9.8–10.2 ppm .

-

Validation: Integration of this peak against aromatic protons confirms purity. Disappearance of the

doublet (~4.6 ppm) confirms successful oxidation in Protocol B.

-

References

-

Vilsmeier, A., & Haack, A. (1927).[4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4] Berichte der deutschen chemischen Gesellschaft. Link

-

Anelli, P. L., et al. (1987).[5] Fast and selective oxidation of primary alcohols to aldehydes...[6][7] Journal of Organic Chemistry.[7] Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.[5] Organic Process Research & Development. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction.[2][3][4] Comprehensive Organic Synthesis. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

Methodological & Application

Application Note: Ethylvanillin as an Internal Standard in Chromatographic Analysis

A Senior Application Scientist's Guide to Method Development and Validation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ethylvanillin as an internal standard (IS) in chromatographic assays. We will delve into the scientific rationale for its selection, detailed protocols for its implementation, and the validation parameters necessary to ensure data integrity, aligning with principles outlined by the International Council for Harmonisation (ICH).

The Rationale for an Internal Standard: Mitigating Variability in Chromatography

Chromatographic analysis, while powerful, is susceptible to variations that can impact the accuracy and precision of quantitative results. The internal standard method is a robust technique used to correct for these potential errors.[1][2] By adding a known concentration of a specific compound—the internal standard—to all samples, calibration standards, and quality controls, we can normalize the response of the analyte of interest.[2][3] This approach effectively compensates for:

-

Injection Volume Variability: Inconsistencies in the volume of sample introduced into the chromatograph can lead to significant errors in external standard calibration. The ratio of the analyte peak area to the internal standard peak area remains constant, mitigating this issue.[1][4]

-

Sample Preparation Losses: During extraction, concentration, and other sample workup steps, some amount of the analyte can be lost. An internal standard, when added at the beginning of this process, experiences similar losses, ensuring the final analytical ratio remains representative of the original sample.[3]

-

Instrumental Fluctuations: Changes in detector response, mobile phase composition, or flow rate can affect peak areas. Since both the analyte and the internal standard are subjected to the same conditions, the ratio of their responses remains stable.[1]

Why Ethylvanillin? A Suitable Candidate for an Internal Standard

The selection of an appropriate internal standard is critical for the success of the analytical method.[1][3] An ideal internal standard should be chemically similar to the analyte but well-resolved from it and other matrix components in the chromatogram.[1][3][5] Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) presents several advantageous properties that make it a suitable internal standard for a variety of chromatographic applications, particularly when analyzing phenolic compounds like vanillin.

Key Physicochemical Properties of Ethylvanillin:

| Property | Value | Source |

| Molecular Formula | C9H10O3 | [6] |

| Molecular Weight | 166.17 g/mol | [6] |

| Melting Point | 76.5 - 78.0 °C | [7] |

| Boiling Point | 285 °C | |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water. | |

| UV Absorbance | Detectable by UV spectrophotometry, with a maximum absorbance around 275-276 nm.[8][9] | [8][9] |

Ethylvanillin's structural similarity to vanillin and other phenolic aldehydes ensures that it behaves similarly during sample extraction and chromatographic separation.[10] Its distinct chemical structure, however, allows for clear separation and detection.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a general procedure for using ethylvanillin as an internal standard in a reversed-phase high-performance liquid chromatography (HPLC) method. This should be adapted and optimized for the specific analyte and matrix under investigation.

Figure 1: General workflow for chromatographic analysis using an internal standard.

Materials and Reagents

-

Ethylvanillin (analytical standard grade, ≥98% purity)[7]

-

Analyte of interest (analytical standard grade)

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Acids/bases for mobile phase pH adjustment (e.g., phosphoric acid, acetic acid)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[11]

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of ethylvanillin and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Analyte Stock Solution: Prepare a stock solution of the analyte of interest in a similar manner.

-

Working Internal Standard Solution (Working IS): Dilute the IS Stock solution to a concentration that will yield a detector response similar to that of the analyte in the samples.

-

Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution to volumetric flasks. To each flask, add a constant volume of the Working IS solution before diluting to the final volume with the appropriate solvent. This ensures a constant concentration of the internal standard across all calibration levels.

Sample Preparation

-

Accurately weigh or measure the sample to be analyzed.

-

Perform any necessary extraction or clean-up procedures. Crucially, add a precise volume of the Working IS solution at the earliest possible stage of the sample preparation process. [3][12]

-

Process the sample as required (e.g., vortex, centrifuge, filter).

-

Transfer the final extract to an HPLC vial for analysis.

Chromatographic Conditions (Example)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm)[11]

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% phosphoric acid.[11] For example, a starting condition could be 15% acetonitrile.[11]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm[8]

Note: These conditions are a starting point and must be optimized to achieve baseline separation of the analyte, ethylvanillin, and any interfering matrix components.

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of both the analyte and ethylvanillin in the chromatograms of the calibration standards and samples.

-

Response Factor Calculation: For each calibration standard, calculate the response factor (RF) using the following equation:

RF = (Area_Analyte / Concentration_Analyte) / (Area_IS / Concentration_IS)

-

Calibration Curve: Plot the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS) against the ratio of the concentration of the analyte to the concentration of the internal standard (Concentration_Analyte / Concentration_IS). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Quantification of Analyte in Samples: Calculate the concentration of the analyte in the unknown samples using the calibration curve and the measured peak area ratios.

Figure 2: Data analysis workflow for internal standard quantification.

Method Validation: Ensuring Trustworthy Results

A method utilizing an internal standard must be validated to demonstrate its suitability for the intended purpose.[13] Validation should be performed in accordance with ICH Q2(R1) guidelines.[14] The inclusion of an internal standard significantly enhances the robustness of the method, which is reflected in the validation parameters.

Hypothetical Data Illustrating the Benefit of an Internal Standard:

Table 1: Accuracy - Analyte Recovery

| Concentration Level | Without Internal Standard (% Recovery) | With Internal Standard (% Recovery) |

| 80% | 95.2 | 99.5 |

| 100% | 104.5 | 100.2 |

| 120% | 96.8 | 99.8 |

| Average | 98.8 | 99.8 |

Table 2: Precision - Repeatability (Relative Standard Deviation)

| Concentration Level | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |

| 80% | 2.5 | 0.8 |

| 100% | 1.9 | 0.5 |

| 120% | 2.2 | 0.7 |

| Average | 2.2 | 0.7 |

The data presented in these tables are hypothetical examples provided for illustrative purposes.[14]

Specificity

Demonstrate that the peaks for the analyte and ethylvanillin are well-resolved from each other and from any components in the sample matrix. This can be achieved by analyzing blank matrix samples and samples spiked with the analyte and internal standard. The resolution factor (Rs) between the analyte and internal standard peaks should ideally be greater than 1.5.[4]

Linearity

Analyze a series of calibration standards over the expected concentration range of the samples. The linearity of the method is assessed by the coefficient of determination (R²) of the calibration curve, which should typically be ≥ 0.99.

Accuracy

The accuracy of the method is determined by recovery studies. Analyze samples with known concentrations of the analyte (spiked matrix samples) at different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).

Precision

-

Repeatability (Intra-assay precision): Analyze replicate samples of the same concentration on the same day and with the same instrument.

-

Intermediate Precision: Assess the method's precision over different days, with different analysts, and on different instruments.

-

Reproducibility: This is typically assessed through inter-laboratory collaborative studies.

The precision is expressed as the relative standard deviation (%RSD), which should be within acceptable limits (e.g., < 2%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Robustness

Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, column temperature) and assess the impact on the results. The use of an internal standard generally improves the robustness of an analytical method.

Conclusion

The use of ethylvanillin as an internal standard offers a reliable and effective strategy to enhance the accuracy, precision, and robustness of chromatographic methods.[14] Its chemical properties and commercial availability make it a practical choice for a wide range of applications. By following a systematic approach to method development and conducting a thorough validation, researchers can ensure the generation of high-quality, reproducible data suitable for regulatory submission and scientific publication.

References

-

Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. [Link]

-

SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

-

ResearchGate. (2014, February 27). How to choose an HPLC internal standard?[Link]

-

Ataman Kimya. (n.d.). ETHYL VANILLIN. [Link]

-

Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]

-

ACS Publications. (n.d.). Determination of Vanillin and Ethyl Vanillin by Gas-Liquid Chromatography. [Link]

-

PubMed. (n.d.). Liquid chromatographic determination of vanillin and related aromatic compounds. [Link]

-

ResearchGate. (n.d.). Quantitative Determination of Vanillin in Coated Paper Using Gas Chromatography. [Link]

-

PubMed. (2008). Rapid method for the determination of coumarin, vanillin, and ethyl vanillin in vanilla extract by reversed-phase liquid chromatography with ultraviolet detection. [Link]

-

SciSpace. (n.d.). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylvanillin. PubChem Compound Database. [Link]

-

LCGC International. (2012, June 1). When Should an Internal Standard be Used?[Link]

-

U.S. Pharmacopeia. (2011, November 29). Ethyl Vanillin. [Link]

-

The Good Scents Company. (n.d.). ethyl vanillin. [Link]

-

Primary Information Services. (n.d.). Ethyl Vanillin - General, Process, Technology, Company Profiles, Patent, Material Safety Data Sheet, Report. [Link]

-

National Center for Biotechnology Information. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?[Link]

-

ASTM International. (2022, April 22). E2857 Standard Guide for Validating Analytical Methods. [Link]

-

U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

iris@unitn. (2025, February 11). Authentic Aroma and Compound-Specific Isotope Ratios (13C, 2H) Profiles of Vanilla Pods (V. planifolia and V. tahitensis). [Link]

-

ResearchGate. (2025, August 6). (PDF) Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils. [Link]

-

ResearchGate. (n.d.). Solid−Liquid Phase Equilibrium and Dissolution Properties of ethyl vanillin in pure solvents | Request PDF. [Link]

- Google Patents. (n.d.). CN103713066A - Method for extracting and detecting vanillin, methyl vanillin, ethyl vanillin and coumarin in milk powder.

-

ResearchGate. (n.d.). Determination and Correlation of Ethyl Vanillin Solubility in Different Binary Solvents at Temperatures from 273.15 to 313.15 K. [Link]

-

Scribd. (n.d.). Determination of Vanillin and Ethylvanillin in Vanilla Flavorings by Planar (Thin-Layer) Chromatography. [Link]

-

Ataman Kimya. (n.d.). Ethyl Vanillin. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ethylvanillin. [Link]

Sources

- 1. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

- 2. tandfonline.com [tandfonline.com]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ethyl vanillin, 121-32-4 [thegoodscentscompany.com]

- 8. Liquid chromatographic determination of vanillin and related aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugfuture.com [drugfuture.com]

- 10. primaryinfo.com [primaryinfo.com]

- 11. helixchrom.com [helixchrom.com]

- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.astm.org [store.astm.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Advanced Application Note: 3-Ethoxy-4-Hydroxybenzaldehyde in Organic Synthesis

[1]

Executive Summary & Chemical Profile[1][2][3][4][5]

3-Ethoxy-4-hydroxybenzaldehyde , commonly known as Ethyl Vanillin , is a synthetic analogue of vanillin where the methoxy group at the meta position is replaced by an ethoxy group.[1] While widely recognized as a high-potency flavoring agent (approx. 3x stronger than vanillin), its utility in organic synthesis extends far beyond food science.

In medicinal chemistry, this compound serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets.[1] It is a critical starting material for the synthesis of:

-

Chalcones: Precursors for flavonoids with anti-inflammatory and anticancer properties.[2]

-

Schiff Bases: Ligands for coordination chemistry and antimicrobial agents.

-

Pharmaceutical Intermediates: Precursors for phosphodiesterase-4 (PDE4) inhibitors (e.g., Apremilast analogs).[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 3-Ethoxy-4-hydroxybenzaldehyde |

| Common Name | Ethyl Vanillin |

| CAS Number | 121-32-4 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Melting Point | 76–78 °C |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water.[1][3][4] |

| Key Functional Groups | Aldehyde (-CHO), Phenolic Hydroxyl (-OH), Ethoxy Ether (-OEt) |

Core Synthetic Pathways & Mechanisms[1]

The synthetic utility of 3-ethoxy-4-hydroxybenzaldehyde relies on the differential reactivity of its three functional sites:

-

Aldehyde (C-1): Susceptible to nucleophilic addition (Schiff bases, Grignard) and condensation (Knoevenagel, Claisen-Schmidt).[1]

-

Phenolic Hydroxyl (C-4): Site for alkylation, esterification, or glycosylation to modulate solubility and bioavailability.[1]

-

Aromatic Ring: Activated for electrophilic aromatic substitution (halogenation, nitration) ortho to the hydroxyl group.

Pathway Visualization

The following diagram illustrates the primary divergent synthesis pathways starting from Ethyl Vanillin.

[1][4][7][9]

Detailed Experimental Protocols

Protocol A: Synthesis of Bioactive Chalcones (Claisen-Schmidt Condensation)

Application: Synthesis of antioxidant and anti-inflammatory agents.[1] Mechanism: Base-catalyzed crossed-aldol condensation followed by dehydration.[1]

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (1.66 g, 10 mmol)[1]

-

Acetophenone (1.20 g, 10 mmol) or substituted acetophenone derivative.

-

Ethanol (95%, 15 mL)

-

Sodium Hydroxide (NaOH) aqueous solution (40%, 5 mL)

-

Hydrochloric acid (10%) for neutralization.

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of 3-ethoxy-4-hydroxybenzaldehyde and 10 mmol of acetophenone in 15 mL of ethanol.

-

Catalysis: Add 5 mL of 40% NaOH dropwise while stirring magnetically at room temperature. The solution will typically darken (yellow/orange) due to the formation of the phenolate anion.

-

Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of 10% HCl to neutralize the base and precipitate the product.

-

Isolation: Filter the precipitate using a Büchner funnel. Wash the solid copiously with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Validation:

-

Expected Yield: 80–92%

-

Characterization: ¹H NMR should show characteristic doublet signals for α,β-unsaturated protons (J ≈ 15-16 Hz for trans-isomer).[1]

-

Protocol B: Synthesis of 3-Ethoxy-4-Methoxybenzaldehyde (Drug Intermediate)

Application: Key intermediate for PDE4 inhibitors (e.g., Apremilast analogs).[1] Rationale: While Apremilast synthesis often starts with Isovanillin (ethylation), this protocol demonstrates the methylation of Ethyl Vanillin to achieve the same 3,4-dialkoxy scaffold.[1]

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (10 mmol)[1]

-

Methyl Iodide (MeI) or Dimethyl Sulfate (12 mmol)

-

Potassium Carbonate (K₂CO₃, anhydrous, 15 mmol)[1]

-

DMF (Dimethylformamide) or Acetone (20 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-ethoxy-4-hydroxybenzaldehyde in 20 mL of dry DMF (or acetone) in a two-neck flask under inert atmosphere (N₂).

-

Deprotonation: Add anhydrous K₂CO₃. Stir for 15 minutes to generate the phenoxide.

-

Alkylation: Add Methyl Iodide dropwise via syringe. Caution: MeI is a suspected carcinogen; use a fume hood.[1]

-

Reflux: Heat the mixture to 60°C (if DMF) or reflux (if acetone) for 4–6 hours.

-

Quench: Pour the mixture into 100 mL ice water. The product may precipitate or form an oil.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation:

Protocol C: Synthesis of 1,2,4-Triazole Antimicrobials

Application: Synthesis of heterocyclic scaffolds for antifungal/antibacterial screening.[1]

Workflow Diagram

Methodology Summary:

-

Schiff Base Formation: Reflux Ethyl Vanillin with hydrazine hydrate in ethanol to form the hydrazone.

-

Cyclization: React the hydrazone with a carboxylic acid derivative (e.g., benzoyl chloride) or acetic anhydride.

-

Ring Closure: Reflux in POCl₃ (phosphorus oxychloride) serves as both solvent and dehydrating agent to effect the cyclization into the 1,2,4-triazole ring.[1]

Quantitative Data Summary

The following data points are aggregated from standard organic synthesis literature regarding derivatives of 3-ethoxy-4-hydroxybenzaldehyde.

| Reaction Type | Co-Reactant | Product Class | Typical Yield | Ref |

| Claisen-Schmidt | Acetophenone | Chalcone | 85–95% | [1, 2] |

| Schiff Base | 4-Aminoantipyrine | Imine Ligand | 78–85% | [3] |

| Alkylation | Methyl Iodide | Dialkoxybenzaldehyde | 93–96% | [4] |

| Oxidation | KMnO₄ / OH⁻ | 3-Ethoxy-4-hydroxybenzoic acid | 70–80% | [5] |

References

-

Organic Syntheses. "Benzalacetophenone (Chalcone synthesis protocol)." Org.[9][5][10][11] Synth. 1922, 2,[1] 1. Link(General protocol adapted for Ethyl Vanillin)

-

ResearchGate. "Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone." ResearchGate Publications.Link

-

BenchChem. "Application Notes and Protocols for the Synthesis of Schiff Bases." BenchChem Protocols.Link

-

ChemicalBook. "Synthesis of 3-Ethoxy-4-methoxybenzaldehyde." ChemicalBook Reaction Database.Link

-

National Institutes of Health (NIH). "Crystal structure and properties of 3-ethoxy-4-hydroxybenzaldehyde."[1] PubMed Central.Link

Sources

- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. 3-Ethoxy-4-hydroxybenzaldehyde (99%) - Amerigo Scientific [amerigoscientific.com]

- 6. CN101417931A - Synthetic method of ethyl vanillin and derivatives thereof - Google Patents [patents.google.com]

- 7. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organic-chemistry.org [organic-chemistry.org]

Protocol for the synthesis of Schiff bases from ethylvanillin

Application Note: Optimized Synthesis and Characterization of Ethylvanillin-Derived Schiff Bases

Abstract & Introduction

This Application Note details the protocol for synthesizing Schiff bases (azomethines) utilizing ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) as the carbonyl precursor. While vanillin is a common scaffold, ethylvanillin is increasingly preferred in drug discovery due to the 3-ethoxy group , which enhances lipophilicity and alters the electronic environment of the aromatic ring, potentially improving cell membrane permeability and biological efficacy [1, 2].

Target Audience: Medicinal chemists and synthetic organic researchers focusing on antimicrobial, antioxidant, or ligand-based coordination chemistry.

Key Advantages of this Protocol:

-

High Yield: Optimized acid-catalyzed conditions typically yield >90%.

-

Green Alternative: Includes a solvent-free mechanochemical variant.

-

Self-Validating: Includes specific spectral checkpoints (FTIR/NMR) to confirm imine formation.[1]

Reaction Mechanism & Rationale

The formation of the Schiff base involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of ethylvanillin, followed by dehydration.

Critical Mechanistic Insight: The reaction is reversible.[2][3] To drive the equilibrium toward the product (imine), water must be removed or the product must precipitate out. Acid catalysis is employed to protonate the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack. However, pH control is vital ; too much acid will protonate the amine, rendering it non-nucleophilic.